5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine

VEGFR-2/c-Met dual inhibition kinase inhibitor design scaffold hybridization

For kinase inhibitor SAR and hypoxia-activated prodrug research, sourcing a chemically validated scaffold with defined geometry is critical. This compound solves that by fusing a 5-nitrobenzimidazole pharmacophore directly to a 2-aminoimidazole ring. The rigid, coplanar N-linkage eliminates conformational ambiguity, delivering a precise tool for computational benchmarking and metal-coordination studies. Supply includes full analytical data to ensure batch-to-batch consistency, directly accelerating your medicinal chemistry timeline.

Molecular Formula C11H10N6O2
Molecular Weight 258.24 g/mol
CAS No. 913706-29-3
Cat. No. B12622412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine
CAS913706-29-3
Molecular FormulaC11H10N6O2
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3=NC(=NC3)N)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N6O2/c1-6-14-8-4-7(17(18)19)2-3-9(8)16(6)10-5-13-11(12)15-10/h2-4H,5H2,1H3,(H2,12,13)
InChIKeyUPCCZCXLWDEBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine (CAS 913706-29-3) is a hybrid heterocyclic compound containing a 5-nitrobenzimidazole core directly N‑linked to a 2‑amino‑4H‑imidazole ring . Its molecular formula is C₁₁H₁₀N₆O₂ with a molecular weight of 258.24 g/mol . The 5‑nitrobenzimidazole scaffold is a validated pharmacophore for dual VEGFR‑2/c‑Met kinase inhibition [1], while the 2‑aminoimidazole moiety introduces additional hydrogen‑bonding capacity and metal‑coordination potential [2]. This unique fusion of two privileged heterocyclic motifs distinguishes it from simple nitrobenzimidazoles and positions it as a targeted intermediate for kinase‑focused medicinal chemistry campaigns.

Scaffold: Hybrid 5-nitrobenzimidazole / 2-aminoimidazole privileged motifs for dual VEGFR-2/c-Met kinase inhibitor design
Architecture: Rigid N-linked coplanar system with zero linker rotatable bonds for binding preorganization
Use Context: Pre-validated starting point for kinase SAR campaigns and computational docking model benchmarking

Why Generic Analogs Cannot Replace This Compound


Simple 5‑nitrobenzimidazole (CAS 94‑52‑0) exhibits only weak xanthine oxidase inhibition (IC₅₀ = 86.84 µM) and lacks the kinase‑targeting architecture of the target compound . Similarly, 2‑methyl‑5‑nitrobenzimidazole (CAS 1792‑40‑1) serves as a synthetic precursor but does not possess the 2‑aminoimidazole moiety required for dual‑kinase binding interactions [1]. The target compound’s direct N‑linkage between the benzimidazole N1 and the imidazole C5 position creates a rigid, coplanar system that is not present in analogs with flexible alkyl linkers, such as 2‑(2‑methyl‑5‑nitro‑1H‑benzimidazol‑1‑yl)acetohydrazide [2]. Substituting with a non‑nitrated benzimidazole‑imidazole hybrid would abolish the nitro group’s critical electron‑withdrawing effect, which is essential for the reductive activation pathway common to 5‑nitrobenzimidazole pharmacophores [3]. These structural differences translate into fundamentally different target engagement profiles, making generic substitution inadvisable without confirmatory activity data.

Missing kinase-targeting arm

Simple 5-nitrobenzimidazole or 2-methyl-5-nitrobenzimidazole lack the 2-aminoimidazole moiety required for hinge-region hydrogen bonding; substitution may abolish dual VEGFR-2/c-Met engagement.

Conformational restriction mismatch

Flexible acetohydrazide-linked analogs introduce multiple rotatable bonds that reduce binding preorganization; the rigid direct N–C architecture of the target compound may not be replicated.

Electron-withdrawing nitro effect absent

Non-nitrated benzimidazole-imidazole hybrids cannot provide the reductive activation pathway characteristic of the 5-nitrobenzimidazole pharmacophore, altering redox-dependent biology.

Quantitative Differentiation Against Structural Analogs


Scaffold Hybridization Advantage

The 5‑nitrobenzimidazole core is a validated scaffold for dual VEGFR‑2/c‑Met kinase inhibition, with 2‑substituted derivatives achieving IC₅₀ values in the low micromolar range [1]. The target compound uniquely appends a 2‑amino‑4H‑imidazole ring directly to the benzimidazole N1 position, creating a rigid, π‑conjugated system that simultaneously presents the nitro group for bioreductive activation and the 2‑aminoimidazole for hinge‑region hydrogen bonding. By contrast, simple 5‑nitrobenzimidazole (CAS 94‑52‑0) lacks this kinase‑binding arm and shows only weak xanthine oxidase inhibition (IC₅₀ = 86.84 µM) . The structural difference (MW increase from 163.13 to 258.24 g/mol) reflects the addition of a functional imidazole warhead absent in the parent scaffold.

Scaffold hybridization
Class-level inference
MW increase +95.11 g/mol (+58.3%) vs. parent 5-nitrobenzimidazole; adds 2-aminoimidazole kinase-targeting warhead
Supports kinase inhibitor SAR design; comparator lacks dual VEGFR-2/c-Met engagement potential.
Binding data derived from separate published assays; class-level inference.
VEGFR-2/c-Met dual inhibition kinase inhibitor design scaffold hybridization

Rigid Architecture vs. Flexible-Linker Hybrids

The target compound features a direct N‑C bond between the benzimidazole N1 and the imidazole C5, producing a conformationally restricted, coplanar system (SMILES: NC1=NCC(N2C(C)=NC3=CC([N+]([O-])=O)=CC=C23)=N1) . In contrast, the class of 2‑(2‑methyl‑5‑nitro‑1H‑benzimidazol‑1‑yl)‑N'‑(arylmethylene)acetohydrazide derivatives employs a flexible acetohydrazide linker, introducing multiple rotatable bonds that increase conformational entropy and reduce binding preorganization [1]. The rigid architecture of the target compound minimizes entropic penalties upon target binding, which is a recognized advantage for achieving high‑affinity kinase interactions [2]. No flexible‑linker analog in this class has demonstrated improved target affinity attributable solely to linker flexibility.

Rigid architecture
Class-level inference
Zero rotatable bonds between heterocycles vs. ≥4 in flexible hydrazide-linked analogs
Preorganized conformation may reduce entropic penalty and accelerate lead identification.
Binding entropy improvement not directly measured; mechanistic expectation.
conformational restriction target binding preorganization SAR development

Nitro Group Redox Activation Potential

The 5‑nitro group on the benzimidazole ring is electrochemically reducible, as demonstrated for 5‑nitrobenzimidazole analogs [1]. This redox liability enables bioreductive activation by endogenous nitroreductases, a mechanism exploited in hypoxia‑targeted anticancer prodrugs. The target compound retains this nitro group while additionally providing a 2‑aminoimidazole handle for further derivatization or metal chelation . The reduction potential of 5‑nitrobenzimidazoles has been quantified at approximately −0.5 V vs. Ag/AgCl at pH 7.4 [1], whereas the 2‑amino‑4H‑imidazole ring introduces an electron‑donating effect that may modulate this potential, offering tunability not available with the parent 5‑nitrobenzimidazole scaffold.

Nitro redox potential
Data to verify
Parent 5-nitrobenzimidazole reduction peak ~−0.5 V vs. Ag/AgCl (pH 7.4); target compound shift predicted but not experimentally quantified
Supports bioreductive prodrug research context; experimental validation needed.
Electrochemical data for target compound unavailable; theoretical modulation by 2-aminoimidazole.
bioreductive activation nitroreductase tumor hypoxia targeting

Physicochemical Profile and Drug-Likeness

The target compound has a calculated polar surface area (PSA) of 111.88 Ų and a LogP of 1.4248 , reflecting the contribution of the 2‑aminoimidazole ring. This PSA exceeds the typical threshold of 90 Ų associated with good oral absorption but remains below the 140 Ų limit for blood‑brain barrier penetration [1]. In comparison, the parent 5‑nitrobenzimidazole has a lower PSA (~74.8 Ų) and a higher LogP (~1.8), making it more lipophilic and potentially more membrane‑permeable but less soluble [2]. The target compound's intermediate PSA/LogP profile positions it as a more balanced starting point for lead optimization requiring both solubility and permeability.

Physicochemical profile
Supporting evidence
PSA 111.88 Ų (+37 Ų vs. parent), LogP 1.42 (-0.38 units)
May reduce solubility-limited assay failures in early screening; balanced permeability/ solubility profile.
Calculated values; experimental logD/P not reported.
ADME prediction polar surface area drug-likeness optimization

Recommended Application Scenarios


Dual VEGFR-2/c-Met Kinase Inhibitor Lead Generation

The 5‑nitrobenzimidazole core has been computationally validated as a dual VEGFR‑2/c‑Met kinase inhibitor scaffold [1]. The target compound's 2‑aminoimidazole appendage introduces an additional hydrogen‑bond donor/acceptor motif for hinge‑region interactions. Medicinal chemistry teams can use this compound as a starting template for SAR studies, derivatizing the 2‑amino group or modifying the imidazole ring to optimize potency and selectivity against kinase panels.

Hypoxia-Activated Prodrug Development

The 5‑nitro group confers electrochemical reducibility characteristic of nitroaromatic bioreductive prodrugs [2]. The compound merges this hypoxia‑sensing functionality with a synthetically tractable 2‑aminoimidazole handle. Researchers exploring tumor‑hypoxia‑targeted therapies can leverage this dual functionality to design prodrugs that are selectively activated in the reducing tumor microenvironment.

Metal-Chelating Agent Design

The 2‑amino‑4H‑imidazole moiety is known to coordinate transition metals such as Cu(II), Zn(II), and Fe(II) [3]. Coupled with the electron‑withdrawing nitrobenzimidazole system, the target compound may serve as a ligand for metallodrug development. Procurement for coordination chemistry studies is warranted where a nitroaromatic metal‑binding scaffold is desired.

Computational Docking Model Validation

The rigid, coplanar architecture (direct N‑linkage between two heterocycles) makes this compound an excellent test case for validating docking algorithms and molecular dynamics simulations of benzimidazole‑containing kinase inhibitors [1]. Its well‑defined, low‑rotatable‑bond structure reduces conformational sampling complexity, enabling more accurate benchmarking of in silico methods.

Application
Selection Property
Validation Focus
Dual VEGFR-2/c-Met kinase inhibitor lead generation
Hybrid 5-nitrobenzimidazole/2-aminoimidazole scaffold
Kinase panel selectivity profiling and SAR expansion
Hypoxia-activated prodrug research
Reducible 5-nitro group with tunable 2-aminoimidazole substituent
Bioreductive activation assays under hypoxic conditions
Metallodrug coordination chemistry
2-Aminoimidazole metal-chelating moiety
Metal complex formation and stability constant determination
Computational docking model validation
Rigid coplanar architecture with zero rotatable bonds
Benchmarking against flexible-linker analogs in silico
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